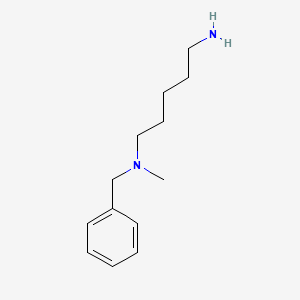

N'-benzyl-N'-methylpentane-1,5-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N’-benzyl-N’-methylpentane-1,5-diamine” is a synthetic diamine that exhibits biological activities similar to those of capsaicin1. It is also known as B-012 or capsaicin analogue1.

Synthesis Analysis

The synthesis of “N’-benzyl-N’-methylpentane-1,5-diamine” is not explicitly mentioned in the search results. However, a related compound, 2-Methylpentamethylenediamine, is obtained by the hydrogenation of 2-methylglutaronitrile2.Molecular Structure Analysis

The molecular formula of “N’-benzyl-N’-methylpentane-1,5-diamine” is C13H22N21. The InChI string representation of its structure is InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H31.

Chemical Reactions Analysis

Specific chemical reactions involving “N’-benzyl-N’-methylpentane-1,5-diamine” are not available in the search results. However, a related compound, 2-Methylpentamethylenediamine, can serve as a curing agent for epoxy resin systems2. It provides toughness, low blush, uniform finish, high gloss, and improves UV stability2.Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, has a boiling point of 193 °C (lit.), a density of 0.86 g/mL at 25 °C (lit.), and a refractive index n20/D 1.459 (lit.)3.科学的研究の応用

Carbon Dioxide Absorption

One significant application of related diamines in scientific research is in the field of carbon dioxide (CO2) absorption. Research by Azhgan, Farsi, and Eslamloueyan (2016) focused on the use of aqueous solutions of 1,5-diamino-2-methylpentane (DAMP) for CO2 absorption in an isothermal batch reactor. They found that DAMP shows promising absorption and desorption capacities compared to traditional amines like MEA and MDEA, indicating its potential in carbon capture technologies (Azhgan, Farsi, & Eslamloueyan, 2016).

Polymer and Nanocomposite Fabrication

Another area of application is in the synthesis of new materials. Seyedjamali and Pirisedigh (2012) synthesized a new diamine monomer used for sol–gel fabrication of polyimide (PI)/titania nanohybrid films. This research highlights the role of diamines in producing materials with high thermal stability and UV–vis absorption efficiency, important for various industrial applications (Seyedjamali & Pirisedigh, 2012).

Catalysis and Organic Transformations

In catalysis, the transformation of hydrocarbons over catalysts has been a subject of interest. For example, research by Karpinski and Clarke (1975) explored the formation of benzene and cyclohexane from hydrocarbons over iridium and iridium-gold catalysts. Their work provides insights into the mechanisms of hydrocarbon transformation, indicating the versatility of diamines in catalytic processes (Karpinski & Clarke, 1975).

Environmental Degradation of Pollutants

Diamines also find applications in the environmental degradation of pollutants. Huntscha et al. (2014) investigated the aerobic biological degradation of benzotriazoles, common environmental micropollutants, in activated sludge. They identified major transformation products and elucidated degradation pathways, demonstrating the potential of diamines in environmental remediation (Huntscha et al., 2014).

Safety And Hazards

The safety and hazards of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, a related compound, 1,5-Diamino-2-methylpentane, is known to be hazardous. It can cause burns, is corrosive to skin, harmful when swallowed, and can cause pulmonary edema and acute pneumonitis when inhaled in high concentrations3.

将来の方向性

The future directions of “N’-benzyl-N’-methylpentane-1,5-diamine” are not explicitly mentioned in the search results. However, it is known to exhibit biological activities similar to those of capsaicin1, suggesting potential applications in related fields.

特性

IUPAC Name |

N'-benzyl-N'-methylpentane-1,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c1-15(11-7-3-6-10-14)12-13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIDOZCBSCCLAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCN)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-benzyl-N'-methylpentane-1,5-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)

![1-(2,6-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2564874.png)

![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![Ethyl 2-tert-butyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2564887.png)

![Ethyl 1-[3-(benzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2564888.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2564890.png)

![7-(furan-2-yl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2564894.png)